Potassium2-amino-5-chlorobenzenesulfonate
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Overview
Description
Potassium 2-amino-5-chlorobenzenesulfonate is an organic compound with the molecular formula C6H5ClKNO3S. It is a derivative of benzenesulfonic acid, where the benzene ring is substituted with an amino group at the 2-position and a chlorine atom at the 5-position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium 2-amino-5-chlorobenzenesulfonate can be synthesized through several methods. One common approach involves the sulfonation of 2-amino-5-chlorobenzene. The reaction typically uses sulfuric acid as the sulfonating agent under controlled temperature conditions. The resulting sulfonic acid derivative is then neutralized with potassium hydroxide to form the potassium salt.
Industrial Production Methods
In industrial settings, the production of potassium 2-amino-5-chlorobenzenesulfonate often involves large-scale sulfonation reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time. The final product is usually obtained through crystallization and purification steps to ensure its quality for various applications.
Chemical Reactions Analysis
Types of Reactions
Potassium 2-amino-5-chlorobenzenesulfonate undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or alcohols under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amines and other reduced forms.
Substitution: Various substituted benzenesulfonates depending on the nucleophile used.
Scientific Research Applications
Potassium 2-amino-5-chlorobenzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is employed in biochemical assays and as a reagent in the study of enzyme activities.
Industry: The compound is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of potassium 2-amino-5-chlorobenzenesulfonate involves its interaction with specific molecular targets. The amino and sulfonate groups play crucial roles in binding to enzymes and other proteins, affecting their activity. The chlorine atom can also participate in halogen bonding, further influencing the compound’s biological effects. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects in different applications.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chlorobenzophenone: Similar in structure but lacks the sulfonate group.
2-Amino-5-chlorobenzamide: Contains an amide group instead of the sulfonate group.
2-Amino-5-chlorobenzoic acid: Contains a carboxylic acid group instead of the sulfonate group.
Uniqueness
Potassium 2-amino-5-chlorobenzenesulfonate is unique due to the presence of both the amino and sulfonate groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C6H5ClKNO3S |
---|---|
Molecular Weight |
245.73 g/mol |
IUPAC Name |
potassium;2-amino-5-chlorobenzenesulfonate |
InChI |
InChI=1S/C6H6ClNO3S.K/c7-4-1-2-5(8)6(3-4)12(9,10)11;/h1-3H,8H2,(H,9,10,11);/q;+1/p-1 |
InChI Key |
QPEIITKPECBESD-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)[O-])N.[K+] |
Origin of Product |
United States |
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